N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential treatment for various B-cell malignancies.
作用机制
BTK is a critical component of the N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling pathway, which is essential for the survival and proliferation of B-cells. Upon activation of the this compound, BTK is recruited to the membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cells in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to inhibit the proliferation and migration of B-cells, leading to the suppression of tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to the activation of T-cells and the suppression of regulatory T-cells.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its potency and selectivity for BTK, which allows for the specific targeting of B-cell malignancies. TAK-659 has also shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. One of the limitations of TAK-659 is its potential for off-target effects, which may lead to unwanted toxicities.
未来方向
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway or the anti-PD-1/PD-L1 checkpoint inhibitors. Another area of interest is the evaluation of TAK-659 in combination with chemotherapy or radiation therapy in preclinical models of B-cell malignancies. Finally, the development of TAK-659 as a therapeutic agent for other diseases, such as autoimmune disorders or inflammatory diseases, is also an area of interest.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibitory activity against BTK, leading to the suppression of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling and the induction of apoptosis in B-cells.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-15-11-13(3-6-16(15)20-7-9-25-10-8-20)19-17(22)12-1-4-14(5-2-12)21(23)24/h1-6,11H,7-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKXVHEMNPAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。